Cas no 1216527-48-8 (Lornoxicam-d4)

Lornoxicam-d4 化学的及び物理的性質
名前と識別子
-
- Lornoxicam-d4
- 6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide
- 6-Chloro-4-hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide
- Chlortenoxicam-d4
- Ro 13-9297-d4
- Telos-d4
- TS 110-d4
- Xefocam-d4
- Xefo-d4
- CS-0179584
- Lornoxicam-d4 (pyridine-d4)
- 1216527-48-8
- J-004564
- 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide
- Lornoxicam D4
- HY-B0367S
- DTXSID70857942
- F91096
-
- インチ: InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D
- InChIKey: WLHQHAUOOXYABV-QFFDRWTDSA-N
- ほほえんだ: CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3
計算された属性
- せいみつぶんしりょう: 375.00500
- どういたいしつりょう: 375.0052328g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 136Ų
じっけんとくせい
- ゆうかいてん: 213-215°C (dec.)
- PSA: 139.71000
- LogP: 3.96410
Lornoxicam-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L470002-50mg |
Lornoxicam-d4 |
1216527-48-8 | 50mg |
$ 1453.00 | 2023-09-07 | ||
1PlusChem | 1P009GAE-5mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 5mg |
$231.00 | 2023-12-25 | |
TRC | L470002-5mg |
Lornoxicam-d4 |
1216527-48-8 | 5mg |
$ 184.00 | 2023-09-07 | ||
ChemScence | CS-0179584-50mg |
Lornoxicam-d4 |
1216527-48-8 | 50mg |
$0.0 | 2022-04-28 | ||
1PlusChem | 1P009GAE-1mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 1mg |
$90.00 | 2023-12-25 | |
A2B Chem LLC | AE40214-10mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 10mg |
$300.00 | 2024-04-20 | |
ChemScence | CS-0179584-5mg |
Lornoxicam-d4 |
1216527-48-8 | 5mg |
$0.0 | 2022-04-28 | ||
A2B Chem LLC | AE40214-1mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 1mg |
$45.00 | 2024-04-20 | |
1PlusChem | 1P009GAE-10mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 10mg |
$399.00 | 2023-12-25 | |
A2B Chem LLC | AE40214-5mg |
Lornoxicam-d4 |
1216527-48-8 | ≥99% deuterated forms (d1-d4) | 5mg |
$162.00 | 2024-04-20 |
Lornoxicam-d4 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Book reviews
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Lornoxicam-d4に関する追加情報
Lornoxicam-d4: A Comprehensive Guide to the Deuterated Analogue of Lornoxicam
Lornoxicam-d4 (CAS No. 1216527-48-8) is a deuterated form of the well-known nonsteroidal anti-inflammatory drug (NSAID) Lornoxicam. This stable isotope-labeled compound has gained significant attention in recent years due to its applications in pharmaceutical research, drug metabolism studies, and analytical chemistry. As researchers increasingly focus on precision medicine and advanced drug development techniques, Lornoxicam-d4 has emerged as a valuable tool for pharmacokinetic studies and quantitative analysis.
The molecular structure of Lornoxicam-d4 features four deuterium atoms replacing hydrogen atoms at specific positions, making it particularly useful as an internal standard in mass spectrometry-based assays. This modification enhances the compound's stability and reduces metabolic interference while maintaining nearly identical chemical properties to the parent molecule. Pharmaceutical scientists frequently search for information about "deuterated drug standards," "Lornoxicam metabolites," and "isotope-labeled NSAIDs," reflecting the growing interest in these specialized compounds.
In analytical applications, Lornoxicam-d4 serves as a crucial reference material for accurate quantification of Lornoxicam in biological matrices. Recent studies have demonstrated its effectiveness in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, addressing common search queries like "how to quantify Lornoxicam in plasma" or "best internal standard for NSAID analysis." The deuterated analogue's minimal matrix effects and excellent chromatographic behavior make it ideal for method development and validation.
The pharmaceutical industry's shift toward personalized medicine has increased demand for compounds like Lornoxicam-d4. Researchers investigating inter-individual variability in drug response often look for "drug metabolism studies" and "precision dosing tools." The deuterated form allows for more accurate assessment of Lornoxicam's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This capability aligns with current trends in therapeutic drug monitoring and dose optimization.
Quality control represents another important application area for Lornoxicam-d4. As regulatory requirements for drug analysis become more stringent, laboratories seek reliable reference materials to ensure method accuracy. Common industry searches include "certified reference materials for NSAIDs" and "quality control in pharmaceutical analysis." The consistent performance of Lornoxicam-d4 in these applications has made it a standard choice for many analytical laboratories.
From a chemical perspective, Lornoxicam-d4 maintains the core structure of Lornoxicam while offering improved analytical utility. The selective deuteration preserves the compound's acidic properties and binding characteristics, which is why it's frequently mentioned in searches about "isotope effects in drug analysis" and "stable isotope-labeled pharmaceuticals." This balance between chemical similarity and analytical distinction makes deuterated compounds particularly valuable in modern drug research.
The synthesis of Lornoxicam-d4 requires specialized expertise in deuteration chemistry, addressing another common search topic: "how to prepare deuterated drugs." Manufacturers must carefully control reaction conditions to ensure proper deuterium incorporation while maintaining product purity. The resulting material typically undergoes rigorous characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm deuteration levels and chemical identity.
In the context of drug development, Lornoxicam-d4 plays a role in addressing frequently asked questions about "improving drug bioavailability" and "reducing inter-patient variability." By serving as a tracer in metabolism studies, it helps researchers understand factors affecting Lornoxicam's performance in different patient populations. This application has become increasingly important as the pharmaceutical industry focuses on developing more predictable and effective medications.
Storage and handling of Lornoxicam-d4 follow standard protocols for research chemicals, with particular attention to maintaining stability. Common queries like "proper storage conditions for deuterated compounds" and "shelf life of isotope-labeled drugs" reflect practical concerns among researchers. Typically, the compound should be stored in a cool, dry environment, protected from light and moisture to preserve its analytical performance characteristics.
The market for Lornoxicam-d4 has grown alongside increasing adoption of advanced analytical techniques in pharmaceutical research. Industry trends show rising searches for "LC-MS internal standards" and "quantitative bioanalysis tools," indicating expanding applications for such reference materials. As regulatory agencies emphasize the importance of robust analytical methods, the demand for high-quality deuterated standards like Lornoxicam-d4 is expected to continue growing.
From a research perspective, Lornoxicam-d4 enables investigations into several current scientific questions, including "drug-drug interactions of NSAIDs" and "individualized pain management approaches." Its use in clinical studies helps generate data that can inform personalized treatment strategies, particularly for patients requiring long-term Lornoxicam therapy. This application aligns with broader movements toward precision medicine in pain management and inflammation treatment.
Analytical method developers often search for information about "validating NSAID assays" and "reducing matrix effects in bioanalysis" - areas where Lornoxicam-d4 provides significant advantages. The compound's predictable behavior in various matrices and its ability to correct for extraction efficiency variations make it invaluable for developing reliable quantitative methods. These characteristics have established Lornoxicam-d4 as a preferred choice for laboratories implementing Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards.
Looking forward, the applications of Lornoxicam-d4 may expand into new areas of pharmaceutical research. Emerging search trends like "AI in drug metabolism prediction" and "machine learning for pharmacokinetics" suggest potential intersections with computational approaches. As these technologies advance, high-quality experimental data generated using reference standards like Lornoxicam-d4 will become increasingly important for training and validating predictive models.
In summary, Lornoxicam-d4 (CAS No. 1216527-48-8) represents a critical tool in modern pharmaceutical research and analysis. Its applications span drug development, clinical research, and quality control, addressing numerous current scientific questions and industry needs. As precision medicine and advanced analytical techniques continue to evolve, the importance of well-characterized reference materials like Lornoxicam-d4 will only increase, making it a compound of ongoing interest to researchers and analysts worldwide.
1216527-48-8 (Lornoxicam-d4) 関連製品
- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)
- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)
- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)